molecular formula C18H22N6O3S B2866944 5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-17-0

5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2866944
CAS No.: 851969-17-0
M. Wt: 402.47
InChI Key: OFYZKRCPKARWKX-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-ethylpiperazinyl group and a 4-nitrophenyl moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements: the thiazolo-triazole scaffold is known for its diverse biological activities, while the 4-nitrophenyl and ethylpiperazinyl groups contribute to electronic and steric properties that influence solubility, receptor binding, and metabolic stability .

Crystallographic tools like SHELXL and WinGX (referenced in ) are critical for resolving its 3D structure, particularly for analyzing the stereochemistry of the benzylic carbon linking the piperazine and nitrophenyl groups. The nitro group’s electron-withdrawing nature likely enhances the compound’s polarity, impacting its pharmacokinetic profile compared to analogs with electron-donating substituents.

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-3-21-8-10-22(11-9-21)15(13-4-6-14(7-5-13)24(26)27)16-17(25)23-18(28-16)19-12(2)20-23/h4-7,15,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYZKRCPKARWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions.

    Construction of the Triazole Ring: Using a cyclization reaction involving hydrazine derivatives.

    Introduction of the Piperazine Moiety: Through nucleophilic substitution reactions.

    Final Assembly: Coupling the intermediate compounds with 4-nitrobenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine using

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Molecular Formula Substituents Key Properties/Activities
5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) C₂₀H₂₄N₆O₃S 4-Nitrophenyl, 4-ethylpiperazinyl Hypothesized antifungal activity (inferred from docking studies on similar triazoles ).
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol C₂₆H₂₉ClN₆O₃S 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl Enhanced lipophilicity due to chloro and alkoxy groups; potential CNS activity .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Variable Pyrazolyl, thiadiazole, methoxyphenyl Confirmed antifungal activity via 14-α-demethylase inhibition (PDB: 3LD6) .

Structural and Functional Analysis:

The triazolothiadiazole analog () replaces the thiazolo-triazole core with a thiadiazole ring, reducing steric bulk and improving metabolic stability, as evidenced by its successful docking with 3LD6 .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step condensation and cyclization reactions, similar to the methods described for triazolothiadiazoles (e.g., hydrazine-mediated ring closure and acetylated intermediates) . In contrast, the 3-chlorophenyl analog () requires regioselective substitution of the piperazine ring, complicating purification .

Computational Insights: Molecular docking studies on triazolothiadiazoles () revealed high binding affinity to fungal lanosterol demethylase, a benchmark for antifungal agents. While direct data for the target compound are absent, its nitro group may mimic the electron-deficient aromatic systems in known inhibitors, suggesting comparable mechanisms .

Research Findings and Limitations

  • Structural Tools : SHELXL () and WinGX () are indispensable for refining the target compound’s crystal structure, particularly for resolving torsional angles in the piperazine-nitrophenyl linkage.
  • Gaps in Data: No direct pharmacological or solubility data are available for the target compound. Its properties are inferred from structurally related molecules, necessitating experimental validation.

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